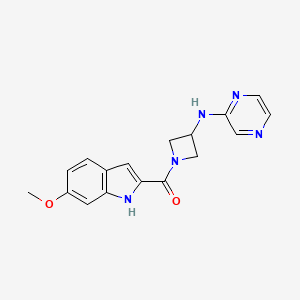

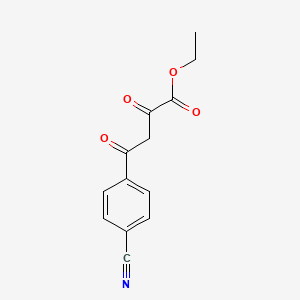

2-(((4-(3-Nitrophenyl)-2,5-thiazolyl)amino)methylene)indane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

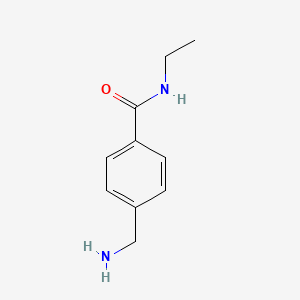

This compound is a derivative of indane-1,3-dione, which is a unique group of compounds that have attracted the attention of organic chemists and biologists due to their characteristic features . Indane-1,3-dione and its derivatives, including the compound , are associated with diverse pharmacological activities such as anticoagulant, analgesic, anti-inflammatory, anticancer, antibacterial, antifungal, and psychopharmacological activities .

Synthesis Analysis

The compound can be synthesized from pyrimidine derivatives of indane dione . The structures of new compounds are confirmed by Fourier Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (1H NMR) and Mass spectral data .Molecular Structure Analysis

The molecular structure of this compound includes an indane-1,3-dione core, which is a 1,3-dicarbonyl compound that offers a wide scope of studies in theoretical organic chemistry, particularly on the basis of tautomerism and dual reactivity .Scientific Research Applications

Synthesis and Characterization

Novel Synthesis Approaches : Early research described the synthesis of related compounds, emphasizing methodologies for nitration of cyclic β-diketones, including indane-1,3-dione. These studies lay foundational knowledge for the chemical manipulation and synthesis of complex diones, showcasing the versatility of indane-1,3-dione derivatives in chemical synthesis (Э. Гудриниеце & Г. Ванаг, 1964).

Chemical Properties and Reactivity : Further investigations into the reactivity and chemical properties of indane-1,3-dione derivatives have been conducted. For example, studies on the synthesis and anti-inflammatory activity of indanediones substituted on the benzene ring or heterocycle demonstrate the compound's potential in medicinal chemistry (D. Leblois et al., 1987).

Potential Applications

Material Science : Research into the thermochemistry and conformational polymorphism of hexamorphic crystal systems related to the nitrophenylamino-thiophene derivatives showcases the significance of molecular conformation in the color and thermodynamic properties of crystals. This has implications for materials science, particularly in the design of materials with specific optical or thermal properties (Lian Yu et al., 2000).

Organic Synthesis and Catalysis : Studies on the synthesis of N-confused porphyrin derivatives by reacting with the 3-C position of N-confused porphyrin highlight the compound's role in catalyzing the formation of complex organic structures, indicating its potential in organic synthesis and catalysis (Xiaofang Li et al., 2011).

Biological and Pharmaceutical Research : The exploration of substituted thiophenyl derivatives of indane-1,3-dione for their biological activities, including anticoagulant and anti-inflammatory effects, points towards the compound's applicability in the development of new pharmaceutical agents (D. Giles et al., 2007).

properties

IUPAC Name |

3-hydroxy-2-[(E)-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]iminomethyl]inden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11N3O4S/c23-17-13-6-1-2-7-14(13)18(24)15(17)9-20-19-21-16(10-27-19)11-4-3-5-12(8-11)22(25)26/h1-10,23H/b20-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQDQBVLTPOUJH-AWQFTUOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)/C=N/C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2641072.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2641074.png)

![2-(Difluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B2641079.png)

![3,6-dichloro-N-[4-(4-hydroxypiperidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2641088.png)